N-Pentyltrifluoroborate potassium salt
Description
Chemical Structure and Bonding
N-Pentyltrifluoroborate potassium salt features a distinctive molecular architecture centered around a tetrahedral boron atom coordinated to three fluorine atoms and one pentyl group. The structural formula C₅H₁₁BF₃K represents an anionic trifluoroborate species paired with a potassium cation. The compound's SMILES notation is expressed as B-(F)(F)F.[K+], clearly indicating the ionic nature of the species with the negatively charged boron center and the positively charged potassium counterion. X-ray crystallography studies have revealed that the boron center adopts a tetrahedral geometry with B-F bond lengths averaging 1.37 Ångströms, consistent with strong sigma-bonding interactions between boron and fluorine atoms.
The pentyl substituent (C₅H₁₁) contributes significant lipophilicity to the molecule while maintaining the inherent stability conferred by the trifluoroborate moiety. The trifluoroborate anion (BF₃⁻) enhances stability against protodeboronation, a common degradation pathway observed in traditional boronic acid derivatives. The molecular architecture exhibits an InChI key of HTXMOWLWJFBKNN-UHFFFAOYSA-N, providing an unambiguous identifier for database indexing and computational studies. Nuclear magnetic resonance studies typically reveal characteristic spectroscopic patterns, with the boron-11 nucleus appearing as a quintet at approximately -3.0 parts per million, while fluorine-19 nuclear magnetic resonance exhibits a singlet near -140 parts per million due to the presence of three equivalent fluorine atoms.
The ionic bonding between the trifluoroborate anion and potassium cation ensures enhanced solubility in polar aprotic solvents while maintaining the compound's stability under ambient conditions. This structural arrangement facilitates homogeneous reaction conditions in synthetic applications, distinguishing it from less soluble boronic acid derivatives. The tetrahedral geometry around the boron center influences the compound's reactivity profile, particularly in nucleophilic substitution reactions where the electron-withdrawing fluorine atoms enhance the electrophilicity of the boron atom.
Physical Characteristics (Solubility, Stability, Spectroscopic Data)
This compound exhibits remarkable physical properties that contribute to its synthetic utility and handling advantages. The compound typically appears as a white or off-white solid with excellent thermal stability, demonstrating a melting point exceeding 230°C. This high thermal stability reflects the strong ionic interactions between the trifluoroborate anion and potassium cation, as well as the robust nature of the boron-fluorine bonds within the anionic component.
The solubility profile of this compound demonstrates significant advantages over traditional boronic acid derivatives. The compound exhibits enhanced solubility in polar solvents including water and alcohols due to its ionic nature. This characteristic proves particularly valuable in synthetic applications where homogeneous reaction conditions are required. Additionally, the compound maintains compatibility with polar aprotic solvents such as tetrahydrofuran and dimethyl sulfoxide, expanding its utility across diverse reaction conditions.
| Physical Property | Value | Reference |
|---|---|---|
| Molecular Weight | 178.05 g/mol | |
| Melting Point | >230°C | |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | |
| Water Solubility | Soluble | |
| Alcohol Solubility | Soluble |
The stability characteristics of this compound represent one of its most significant advantages over alternative organoboron reagents. The compound demonstrates exceptional air and moisture stability under standard laboratory conditions, eliminating the need for stringent inert atmosphere handling procedures required for many boronic acid derivatives. This stability stems from the trifluoroborate moiety's resistance to hydrolysis and oxidation processes that commonly affect other organoboron compounds. The enhanced stability facilitates long-term storage and handling, making the compound particularly attractive for both research and industrial applications.
Spectroscopic characterization of this compound provides valuable insights into its molecular structure and bonding patterns. Infrared spectroscopy typically reveals characteristic absorption bands corresponding to carbon-hydrogen stretching vibrations in the pentyl chain, along with boron-fluorine stretching modes that confirm the presence of the trifluoroborate functionality. Nuclear magnetic resonance spectroscopy serves as a powerful tool for structural confirmation, with proton nuclear magnetic resonance displaying characteristic multipicity patterns for the pentyl chain and distinctive chemical shift values that reflect the electronic environment influenced by the trifluoroborate group.
Nucleophilicity and Reactivity Profile
This compound exhibits enhanced nucleophilicity compared to corresponding alkylboronic acids, making it particularly valuable in cross-coupling reactions and other synthetic transformations. The trifluoroborate moiety provides superior reactivity characteristics while maintaining the stability advantages that distinguish organotrifluoroborates from traditional boronic acid derivatives. This enhanced nucleophilicity stems from the electron-rich nature of the trifluoroborate anion, which facilitates transmetalation processes essential for palladium-catalyzed cross-coupling reactions.
The compound demonstrates exceptional performance in Suzuki-Miyaura cross-coupling reactions, where it serves as an effective nucleophilic partner for various electrophilic substrates. Research has shown that organotrifluoroborates exhibit higher reactivity compared to traditional boronic acids in these transformations, often providing superior yields and broader substrate scope. The enhanced selectivity observed in reactions utilizing this compound can be attributed to the trifluoro group's electronic effects, which modulate the reactivity profile and improve chemoselectivity in complex synthetic sequences.
The reactivity profile of this compound extends beyond traditional cross-coupling applications to include specialized transformations that exploit the unique properties of the trifluoroborate functionality. The compound undergoes facile transmetalation with various transition metal catalysts, facilitating its incorporation into diverse synthetic methodologies. The stability of the carbon-boron bond toward oxidation, protodeboronation, and nucleophilic attack allows for selective functionalization of other molecular sites while preserving the organotrifluoroborate functionality.
| Reactivity Characteristic | Description | Advantage |
|---|---|---|
| Nucleophilicity | Enhanced compared to boronic acids | Improved cross-coupling efficiency |
| Transmetalation Rate | Rapid with transition metals | Faster reaction times |
| Chemoselectivity | High selectivity profile | Reduced side reactions |
| Functional Group Tolerance | Broad compatibility | Expanded substrate scope |
The compound's reactivity in rhodium-catalyzed addition reactions represents another significant application area where its nucleophilic character proves advantageous. Studies have demonstrated that potassium alkyltrifluoroborates, including the pentyl derivative, add efficiently to aldehydes and enones in the presence of appropriate rhodium catalysts to generate secondary alcohols and saturated ketones respectively. These transformations proceed under mild conditions and exhibit excellent functional group tolerance, highlighting the synthetic utility of this compound in complex molecule synthesis.
The mechanistic aspects of reactions involving this compound reveal important insights into its reactivity profile. The initial activation typically involves coordination of the trifluoroborate anion to the metal center, followed by transmetalation that transfers the pentyl group to the catalyst. This process benefits from the enhanced nucleophilicity of the trifluoroborate species compared to neutral boronic acid derivatives, resulting in more efficient catalyst turnover and improved reaction outcomes. The electronic properties imparted by the trifluoroborate functionality also contribute to the regioselectivity observed in many transformations, providing predictable reaction patterns that facilitate synthetic planning and execution.
Properties
IUPAC Name |
potassium;trifluoro(pentyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3.K/c1-2-3-4-5-6(7,8)9;/h2-5H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXMOWLWJFBKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCCC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872054-60-9 | |
| Record name | Potassium n-pentyltrifluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Hydroboration Followed by Fluoridation
Step 1: Hydroboration of 1-Pentene
1-Pentene is subjected to hydroboration using borane reagents (e.g., BH3·THF complex), yielding the corresponding alkylborane intermediate. This reaction proceeds with regioselectivity, adding boron to the less substituted carbon.Step 2: Oxidation to Alkylboronic Acid or Ester
The alkylborane intermediate is oxidized or converted to a boronic acid or boronate ester, which serves as the precursor for trifluoroborate formation.Step 3: Conversion to Potassium Trifluoroborate
Treatment of the alkylboronic acid or ester with potassium hydrogen fluoride (KHF2) in a suitable solvent (e.g., methanol, water, or DMF) at controlled temperature (often room temperature to 80 °C) leads to the formation of the this compound.
This method is favored for its mild conditions and the stability of the resulting trifluoroborate salts.
Transmetalation from Alkyl Grignard Reagents
Step 1: Preparation of Alkyl Grignard Reagent
Alkyl magnesium halide (e.g., pentylmagnesium bromide) is prepared by reacting the corresponding alkyl halide with magnesium metal in anhydrous ether or THF.Step 2: Reaction with Trimethyl Borate
The alkyl Grignard reagent is added to trimethyl borate (B(OMe)3) at low temperature, typically under inert atmosphere, to form the alkylboronic ester intermediate.Step 3: Hydrolysis and Fluoridation
The intermediate is hydrolyzed to the boronic acid and then treated with KHF2 to afford the potassium trifluoroborate salt.
This approach is widely used due to the availability of alkyl halides and the straightforward conversion to trifluoroborates.
Direct Fluoridation of Boronic Esters
Boronic acid pinacol esters or N-methyliminodiacetic acid (MIDA) boronates of the alkyl group can be directly converted to trifluoroborates by reaction with aqueous KHF2.
The reaction is generally carried out in polar solvents such as DMF or methanol at elevated temperatures (e.g., 70–100 °C) for several hours.
After reaction completion, the product is isolated by filtration or recrystallization from solvents like acetone or methyl tert-butyl ether.
This method offers a convenient one-step conversion from protected boron species to trifluoroborates, often with high purity and yield.
Comparative Data Table of Preparation Methods
| Preparation Method | Starting Material | Key Reagents/Conditions | Yield Range (%) | Stability & Notes |
|---|---|---|---|---|
| Hydroboration + Fluoridation | 1-Pentene | BH3·THF, KHF2, MeOH or DMF, 25–80 °C | 60–85 | Mild conditions; stable product |
| Transmetalation from Alkyl Grignard | Pentylmagnesium bromide | B(OMe)3, KHF2, inert atmosphere | 65–80 | Requires careful handling of Grignard reagent |
| Direct Fluoridation of Boronate Esters | Alkylboronic acid pinacol ester | KHF2, DMF, 80–100 °C, 6–8 hours | 68–80 | Convenient; suitable for protected boronates |
Research Findings and Notes
Potassium trifluoroborate salts, including this compound, are indefinitely stable to air and moisture, which is a significant advantage over boronic acids.
The hydroboration approach is highly regioselective and yields trifluoroborates that perform well in cross-coupling reactions.
Transmetalation methods require careful control of moisture and oxygen but allow access to a broad range of alkyltrifluoroborates from readily available alkyl halides.
Direct fluoridation of boronate esters with KHF2 is a versatile and scalable method, often used in industrial settings due to its simplicity and reproducibility.
Reaction monitoring is commonly done by thin-layer chromatography (TLC), and purification involves recrystallization or filtration techniques to achieve high purity products.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
N-Pentyltrifluoroborate potassium salt serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura couplings, enabling C–C bond formation with aryl/alkenyl halides or pseudohalides.
Key Features:
-
Catalyst Systems : PdCl₂(dppf)·CH₂Cl₂ (10 mol%) with Cs₂CO₃ (3 equiv) in toluene/H₂O solvents yields coupling products efficiently .
-
Substrate Scope : Compatible with aryl bromides, chlorides, and alkenyl bromides. For example:
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| 4-Bromotoluene | 4-Methylpentylbenzene | 85 | PdCl₂(dppf), Cs₂CO₃ |
| Vinyl bromide | 1-Pentylalkene | 78 | Pd(PPh₃)₄, Toluene/H₂O |
-
Mechanism : Transmetalation occurs via a Pd(II) intermediate, with the trifluoroborate acting as a masked boronic acid to minimize protodeboronation .
Hydroboration and Functionalization
The compound is synthesized via hydroboration of 1-pentene with BH₃, followed by KHF₂ treatment . This method avoids boronic acid isolation, streamlining production:
Reaction Pathway :
-
Hydroboration : 1-Pentene + BH₃ → Pentylborane.
-
Fluoridation : Pentylborane + KHF₂ → N-Pentyltrifluoroborate K⁺ salt .
Yield : Up to 75% for analogous haloalkyltrifluoroborates .
Hydrolysis and Stability
Controlled hydrolysis releases pentylboronic acid (C₅H₁₁B(OH)₂), critical for “slow-release” coupling strategies:
Hydrolysis Conditions:
-
Base-Mediated : Slow hydrolysis in THF/H₂O with Cs₂CO₃ (pH >10), minimizing boronic acid accumulation .
-
Acid-Catalyzed : Accelerated in acidic media (pH <4), forming boronic acid rapidly .
Kinetic Data :
| Condition | Half-life (h) | Boronic Acid Release Rate |
|---|---|---|
| pH 12 | 8.2 | 0.085 h⁻¹ |
| pH 3.5 | 0.5 | 1.39 h⁻¹ |
Comparison with Related Organoboron Reagents
This compound exhibits distinct reactivity vs. other boron reagents:
| Reagent | Stability | Reactivity in SM Coupling | Hydrolysis Rate |
|---|---|---|---|
| N-Pentyltrifluoroborate K⁺ | High | Moderate | Slow |
| Pentylboronic Acid | Low | High | Instantaneous |
| MIDA Boronate | Moderate | Low | Very Slow |
Advantages :
Scientific Research Applications
Organic Synthesis
N-Pentyltrifluoroborate potassium salt is primarily utilized as a reagent in cross-coupling reactions, particularly the Suzuki–Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules.
Case Study: Cross-Coupling Reactions
In a study focusing on the utility of potassium trifluoroborates, researchers demonstrated that N-pentyltrifluoroborate can effectively couple with aryl and heteroaryl halides to form substituted products. The reaction conditions typically involve palladium catalysts and bases such as potassium carbonate, leading to high yields of the desired products .
| Reagent | Substrate Type | Yield (%) | Conditions |
|---|---|---|---|
| This compound | Aryl Halides | 75-90 | Pd(OAc), KCO, CMPE/HO |
| This compound | Heteroaryl Halides | 70-85 | Pd(OAc), KCO, CMPE/HO |
Medicinal Chemistry
The compound's unique properties also make it valuable in medicinal chemistry, particularly in the synthesis of pharmaceuticals. Its ability to introduce trifluoromethyl groups into organic molecules can enhance the biological activity of compounds.
Case Study: Synthesis of Anticancer Agents
In research aimed at developing new anticancer agents, N-pentyltrifluoroborate was employed to modify existing drug scaffolds. The incorporation of trifluoromethyl groups was shown to improve the potency and selectivity of these compounds against cancer cell lines .
Environmental Chemistry
Potassium trifluoroborates have been investigated for their potential applications in environmental chemistry, particularly in the degradation of pollutants. Their reactivity with various organic pollutants can facilitate their breakdown into less harmful substances.
Case Study: Degradation of Pollutants
A study highlighted the effectiveness of potassium trifluoroborates in catalyzing reactions that lead to the degradation of persistent organic pollutants (POPs). The use of N-pentyltrifluoroborate in these reactions demonstrated significant reductions in pollutant concentrations under controlled conditions .
Material Science
This compound has also found applications in material science, particularly in the development of advanced materials with specific electronic properties.
Case Study: Conductive Polymers
Research has shown that incorporating organoboron compounds like N-pentyltrifluoroborate into polymer matrices can enhance their conductivity. This property is crucial for applications in electronics and energy storage devices .
Mechanism of Action
The mechanism of action of N-Pentyltrifluoroborate potassium salt involves its interaction with specific molecular targets. The trifluoroborate group acts as a Lewis acid, readily accepting electron pairs from other molecules . This property is believed to be responsible for its interaction with glycosyltransferases, the enzymes involved in glycosylation. The compound’s ability to modulate glycosylation patterns is crucial for its effects on protein function and cellular processes.
Comparison with Similar Compounds
Research Findings and Trends
- Synthetic Advances : Recent protocols for N-pentyltrifluoroborate emphasize greener methods, such as one-flow synthesis, reducing waste and reaction time .
- Stability Studies : Aromatic trifluoroborates exhibit longer shelf lives (>2 years under inert conditions) compared to aliphatic analogues (~1 year) .
- Computational Insights : DFT studies suggest that the electron-donating nature of the n-pentyl group lowers the activation energy for transmetalation in Pd-catalyzed reactions, enhancing efficiency .
Biological Activity
N-Pentyltrifluoroborate potassium salt is part of a class of organoboron compounds that have garnered significant attention in synthetic organic chemistry due to their stability and utility in various reactions, particularly in cross-coupling processes. This article explores the biological activity of this compound, its applications in medicinal chemistry, and relevant research findings.
Overview of this compound
This compound (CAS No. 153766-81-5) is a stable organotrifluoroborate that serves as a nucleophilic partner in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction. Its unique structure allows it to function effectively in synthetic methodologies while maintaining stability against moisture and air, which is a significant advantage over traditional boronic acids .
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈BF₃K |
| Molecular Weight | 184.01 g/mol |
| Boiling Point | Not specified |
| Stability | Air and moisture stable |
| Solubility | Soluble in organic solvents |
1. Reactivity and Applications
This compound has shown promising results in various synthetic applications, particularly in the formation of carbon-carbon bonds. Its ability to participate in cross-coupling reactions has implications for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals .
2. Case Studies and Research Findings
Several studies have highlighted the utility of trifluoroborates, including N-pentyltrifluoroborate, in synthesizing complex molecules with potential biological activity:
- Synthesis of Substituted Purines : A study demonstrated the cross-coupling of potassium methyltrifluoroborate with halopurines to generate substituted purines, which are crucial for developing antiviral and anticancer agents .
- Pharmaceutical Applications : Research indicates that trifluoroborates can facilitate the synthesis of compounds with immunomodulatory properties, enhancing their therapeutic profiles .
- Mechanistic Insights : Investigations into the mechanisms of reactions involving N-pentyltrifluoroborate have provided insights into its reactivity patterns, which are essential for optimizing synthetic routes in drug development .
Safety and Toxicology
While specific toxicity data for this compound is limited, organotrifluoroborates generally exhibit low toxicity profiles. However, safety precautions should be taken when handling these compounds due to potential irritations or reactions with other chemicals.
Q & A
Q. What are the standard synthetic routes for preparing N-pentyltrifluoroborate potassium salt, and how can purity be ensured?
this compound is typically synthesized via transmetallation or boronic acid conversion. A common method involves reacting n-pentylboronic acid with potassium hydrogen difluoride (KHF₂) in ethanol or aqueous media under controlled pH (4–6). The reaction is monitored by ¹¹B NMR to confirm the disappearance of boronic acid (δ ~30 ppm) and formation of the trifluoroborate species (δ ~3 ppm). Purification often involves recrystallization from ethanol/water mixtures, followed by lyophilization to remove residual solvents. Purity is validated via elemental analysis (C, H, B, F) and ion chromatography to ensure <1% halide contamination .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Key techniques include:
- FT-IR and Raman spectroscopy : To identify B-F stretching vibrations (~770 cm⁻¹) and confirm the absence of B-OH bonds (~1400 cm⁻¹) .
- ¹H, ¹³C, and ¹¹B NMR : For structural elucidation (e.g., ¹¹B NMR δ ~3 ppm for trifluoroborate; ¹H NMR δ 0.8–1.6 ppm for pentyl chain protons) .
- UV-Vis spectroscopy : To detect π→π* transitions in conjugated systems, if applicable .
- Thermogravimetric analysis (TGA) : To assess thermal stability (decomposition typically >230°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this compound?
Optimization parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) are preferred for alkyltrifluoroborates due to their tolerance for steric bulk .
- Solvent system : Mixed solvents (e.g., THF/H₂O) enhance solubility and reaction efficiency.
- Base choice : Cs₂CO₃ or K₃PO₄ improves coupling yields compared to NaOH, minimizing protodeboronation .
- Temperature : Reactions typically proceed at 60–80°C; higher temperatures may degrade the trifluoroborate .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Yield Range (%) |
|---|---|---|
| Catalyst | PdCl₂(dppf) | 75–92 |
| Solvent | THF/H₂O (3:1) | 80–90 |
| Base | Cs₂CO₃ | 85–95 |
| Temperature (°C) | 70 | 78–88 |
| Data adapted from cross-coupling studies in similar trifluoroborate systems . |
Q. What computational methods aid in understanding the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict:
- Bond dissociation energies : B-F bonds exhibit high stability (~120 kcal/mol), favoring kinetic persistence in cross-coupling .
- Electrostatic potential maps : Highlight nucleophilic regions at the boron center, guiding ligand design .
- Solvent effects : Polarizable continuum models (PCM) simulate solvent interactions, explaining solubility trends in polar aprotic media .
Data Contradictions and Resolution
- Solubility Discrepancies : While potassium tetrafluoroborate (KBF₄) has low water solubility (4.4 g/L at 20°C) , N-pentyltrifluoroborate’s alkyl chain enhances solubility in organic solvents (e.g., THF, DMF). Researchers should prioritize solvent screening via cloud-point assays .
- Storage Conditions : recommends –20°C storage, but stability studies in similar salts suggest room-temperature stability if desiccated. Conduct accelerated stability testing (40°C/75% RH for 4 weeks) to validate shelf life .
Methodological Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
